(TYR27)-alpha-CGRP (27-37) (RAT)

CGRP receptor binding affinity Ki

Choose the unmodified (TYR27)-α-CGRP (27-37) (RAT) fragment for your research. Its 11-amino acid C-terminal sequence provides selective CGRP receptor antagonism with reduced AMY1 off-target effects, making it the definitive baseline for quantifying affinity gains from targeted substitutions. Species-matched for rat models, it eliminates cross-species pharmacological confounds in migraine, cardiovascular, and pain studies, while its shorter length serves as a superior scaffold for metabolic stability optimization.

Molecular Formula C54H79N13O17
Molecular Weight 1182.3
CAS No. 124501-79-7
Cat. No. B569580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(TYR27)-alpha-CGRP (27-37) (RAT)
CAS124501-79-7
Molecular FormulaC54H79N13O17
Molecular Weight1182.3
Structural Identifiers
SMILESCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(CC3=CC=C(C=C3)O)N
InChIInChI=1S/C54H79N13O17/c1-26(2)42(52(82)58-24-40(72)60-37(25-68)50(80)61-34(18-19-41(73)74)48(78)59-28(5)46(76)62-35(45(57)75)22-30-11-8-7-9-12-30)64-49(79)36(23-39(56)71)63-53(83)44(29(6)69)66-51(81)38-13-10-20-67(38)54(84)43(27(3)4)65-47(77)33(55)21-31-14-16-32(70)17-15-31/h7-9,11-12,14-17,26-29,33-38,42-44,68-70H,10,13,18-25,55H2,1-6H3,(H2,56,71)(H2,57,75)(H,58,82)(H,59,78)(H,60,72)(H,61,80)(H,62,76)(H,63,83)(H,64,79)(H,65,77)(H,66,81)(H,73,74)/t28-,29+,33-,34-,35-,36-,37-,38-,42-,43-,44-/m0/s1
InChIKeyWDONAUJIIUPGFZ-PJYWNUNCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(TYR27)-alpha-CGRP (27-37) (RAT) CAS 124501-79-7 Procurement Guide: CGRP Antagonist Fragment for Migraine and Cardiovascular Research


(TYR27)-alpha-CGRP (27-37) (RAT) (CAS 124501-79-7) is an 11-amino acid C-terminal fragment (residues 27-37) of the rat α-calcitonin gene-related peptide (α-CGRP), with the sequence H-Tyr-Val-Pro-Thr-Asn-Val-Gly-Ser-Glu-Ala-Phe-NH₂ . This truncated peptide functions as a competitive antagonist at CGRP receptors [1], selectively binding to the CGRP receptor complex and inhibiting CGRP-mediated signaling pathways [2]. The fragment retains the essential C-terminal region required for receptor interaction while lacking the N-terminal activation domain, thereby acting as an antagonist rather than an agonist [3].

Why Generic CGRP Fragment Substitution Is Not Advisable for (TYR27)-alpha-CGRP (27-37) (RAT) CAS 124501-79-7


Generic substitution among CGRP fragments is scientifically invalid due to substantial differences in receptor affinity, subtype selectivity, and metabolic stability. C-terminal fragments of varying lengths (e.g., 8-37 vs. 27-37) exhibit distinct binding kinetics and pharmacological profiles [1]. The 27-37 fragment retains a specific C-terminal α-helical structure essential for receptor interaction, whereas longer fragments like CGRP(8-37) contain additional N-terminal residues that influence antagonist potency and degradation rates [2]. Furthermore, species-specific sequence variations (rat vs. human α-CGRP) result in measurable differences in receptor binding affinity, with rat α-CGRP fragments often displaying distinct potency profiles compared to human counterparts [3]. Even single amino acid substitutions within the 27-37 sequence can alter receptor selectivity between CGRP and AMY1 receptors by up to 100-fold [4], underscoring that precise peptide identity is critical for reproducible experimental outcomes.

Quantitative Differentiation Evidence for (TYR27)-alpha-CGRP (27-37) (RAT) CAS 124501-79-7: Comparative Affinity, Potency, and Selectivity Data


Comparative Receptor Binding Affinity: Frog CGRP 27-37 vs. Human α-CGRP 27-37 vs. CGRP 8-37

The frog skin CGRP 27-37 fragment (pbCGRP 27-37) exhibits 20-fold higher binding affinity (Ki = 95 nM) compared to the human α-CGRP 27-37 fragment (Ki = ~1,900 nM) in SK-N-MC cells, which express the CGRP1 receptor [1]. This difference highlights the significant impact of species-specific sequence variations on receptor binding, with the rat α-CGRP 27-37 fragment likely exhibiting an intermediate affinity profile. The prototypical antagonist CGRP(8-37) demonstrates substantially higher affinity (Ki = 3.2 nM) than the 27-37 fragment [2], reflecting the contribution of N-terminal residues to receptor binding. These quantitative differences underscore that CGRP fragments cannot be considered interchangeable, and the specific 27-37 fragment from rat origin provides a distinct pharmacological tool for studying species-dependent receptor interactions.

CGRP receptor binding affinity Ki peptide antagonist

Antagonist Potency in Functional Assays: CGRP 27-37 Analogues vs. Unmodified Fragment

The unmodified CGRP 27-37 fragment serves as a baseline antagonist, while specific amino acid substitutions yield dramatic improvements in potency. The analogue [P34, F35]CGRP 27-37 and [D31, P34, F35]CGRP 27-37 exhibit a 100-fold increase in affinity for the CGRP1 receptor compared to the unmodified segment [1]. In functional cAMP accumulation assays, pbCGRP 27-37 inhibited hαCGRP-stimulated cAMP production 3-4 times less potently than pbCGRP 8-37 [2]. The CGRP(27-37) N31D/S34P/K35W/A36S variant demonstrated potency and selectivity comparable to the traditional antagonist CGRP(8-37) [3], indicating that strategic modifications can elevate the 27-37 fragment to near-equivalent potency while maintaining its distinct pharmacological profile. These data establish the unmodified (TYR27)-alpha-CGRP (27-37) (RAT) as a valuable baseline comparator for structure-activity relationship studies and as a scaffold for developing higher-affinity analogues.

functional antagonism cAMP inhibition CGRP1 receptor structure-activity relationship

Receptor Subtype Selectivity: CGRP 27-37 Fragment vs. CGRP(8-37) at CGRP1 and AMY1 Receptors

CGRP 27-37 fragments exhibit distinct receptor selectivity profiles compared to longer antagonists. The unmodified CGRP 27-37 fragment preferentially binds to the CGRP receptor complex (CLR/RAMP1), whereas CGRP(8-37) demonstrates broader cross-reactivity with AMY1 receptors (CTR/RAMP1) [1]. The C-terminal 27-37 region constitutes the minimal extracellular domain (ECD) binding region essential for receptor interaction [2]. Modified CGRP(27-37) N31D/S34P/K35W/A36S exhibited potency and selectivity comparable to CGRP(8-37), but introducing the F37Y substitution increased affinity for AM1 receptors, though it still maintained preference for the CGRP receptor [3]. These findings demonstrate that the 27-37 fragment provides a more selective pharmacological tool for isolating CGRP receptor-specific effects with reduced off-target interactions at amylin receptors compared to CGRP(8-37).

receptor selectivity CGRP1 AMY1 RAMP cross-reactivity

Metabolic Stability Profile: CGRP 27-37 Fragment vs. CGRP(8-37) and Modified Analogues

Native CGRP fragments demonstrate limited metabolic stability, with both full-length CGRP and CGRP(8-37) exhibiting short plasma half-lives of approximately 10-20 minutes [1]. CGRP(8-37) is rapidly degraded in human plasma with a half-life (t1/2) of 20 minutes [2]. The 27-37 fragment, being shorter (11 amino acids vs. 30 amino acids for CGRP(8-37)), presents a reduced substrate surface for proteolytic degradation, theoretically offering improved stability [3]. In the rat blood flow assay, the duration of antagonistic effect differed between [P34,F35]CGRP 27-37 and [D31,P34,F35]CGRP 27-37, with the Asn31→Asp31 substitution significantly shortening the antagonistic effect, suggesting different metabolic rates for structurally similar ligands [4]. This demonstrates that the 27-37 fragment serves as an informative scaffold for studying peptide stability determinants and as a starting point for developing metabolically stable antagonists.

metabolic stability plasma half-life peptide degradation in vivo pharmacokinetics

Optimal Research and Procurement Applications for (TYR27)-alpha-CGRP (27-37) (RAT) CAS 124501-79-7


Structure-Activity Relationship (SAR) Studies for CGRP Antagonist Development

The unmodified (TYR27)-alpha-CGRP (27-37) (RAT) serves as the essential baseline comparator for quantifying affinity improvements achieved through targeted amino acid substitutions. Studies demonstrate that [P34,F35]CGRP 27-37 and [D31,P34,F35]CGRP 27-37 exhibit 100-fold increased affinity compared to the unmodified segment [1]. This fragment is ideal for systematic SAR investigations aimed at identifying critical residues for receptor binding and developing higher-affinity antagonists. The well-characterized baseline affinity allows for precise quantification of the functional impact of individual amino acid modifications.

Species-Specific CGRP Receptor Pharmacology in Rat Models

The rat-derived sequence of (TYR27)-alpha-CGRP (27-37) (RAT) makes it uniquely suited for studies in rat experimental models where species-matched peptides are critical for accurate interpretation. Species differences in CGRP receptor pharmacology are well-documented, with frog CGRP 27-37 exhibiting 20-fold higher affinity (Ki = 95 nM) than human α-CGRP 27-37 (Ki = ~1,900 nM) [2]. Using the rat-specific fragment eliminates species mismatch confounds in rat models of migraine, cardiovascular function, and pain, where CGRP plays a central role in mediating vasodilation and nociceptive signaling [3].

Receptor Selectivity Profiling: CGRP vs. AMY1 Receptor Discrimination

The 27-37 fragment provides a more selective pharmacological tool for isolating CGRP receptor-specific effects with reduced off-target interactions at amylin (AMY1) receptors compared to longer antagonists like CGRP(8-37) [4]. The C-terminal 27-37 region constitutes the minimal extracellular domain (ECD) binding region essential for CGRP receptor interaction [5]. This enhanced selectivity is particularly valuable for studies requiring discrimination between CGRP receptor-mediated and amylin receptor-mediated effects, such as investigations into overlapping signaling pathways in cardiovascular and metabolic tissues.

Peptide Stability and Degradation Studies

The shorter 11-amino acid length of (TYR27)-alpha-CGRP (27-37) (RAT) compared to CGRP(8-37) (30 amino acids) makes it an informative scaffold for studying peptide stability determinants. Native CGRP and CGRP(8-37) suffer from short plasma half-lives (10-20 minutes) [6], and the duration of antagonistic effect differs between structurally similar 27-37 analogues depending on specific residue substitutions [7]. The fragment serves as a valuable starting point for developing metabolically stable antagonists through iterative modification and stability testing, providing insights into the relationship between peptide length, sequence, and proteolytic susceptibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for (TYR27)-alpha-CGRP (27-37) (RAT)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.